molecular formula C11H8Cl2FN3O3S B14051362 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide

2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide

Katalognummer: B14051362
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: YCSFBUKPRDTQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8Cl2FN3O3S. This compound is known for its unique structure, which includes a dichlorobenzene ring, a fluoropyrazine ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with 6-fluoro-3-methoxypyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
  • 2,3-Dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide
  • 2,3-Dichloro-N-(4-methoxypyrazin-2-yl)benzenesulfonamide

Uniqueness

2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to the specific position of the fluorine and methoxy groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C11H8Cl2FN3O3S

Molekulargewicht

352.2 g/mol

IUPAC-Name

2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(16-8(14)5-15-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,16,17)

InChI-Schlüssel

YCSFBUKPRDTQLJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(N=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.